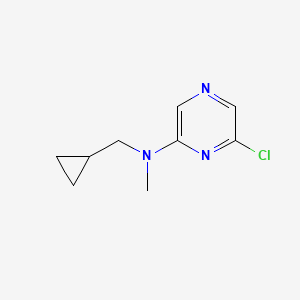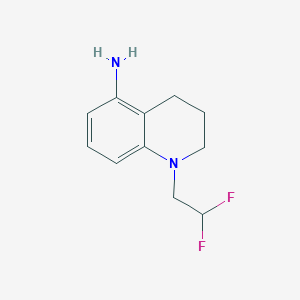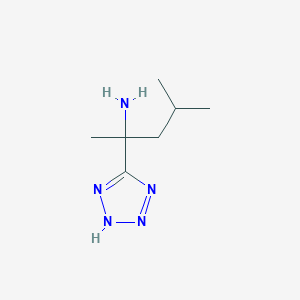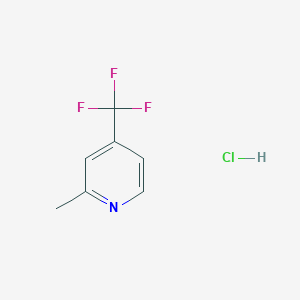
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride
描述
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H7ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride typically involves the trifluoromethylation of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and reaction conditions safely. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Compounds with modified trifluoromethyl groups.
Substitution: Various substituted pyridine derivatives.
科学研究应用
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is largely dependent on its chemical structure. The trifluoromethyl group is highly electronegative, which can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, it can enhance the metabolic stability and bioavailability of drug candidates by affecting their lipophilicity and binding affinity to target proteins .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)pyridine: Another trifluoromethylated pyridine derivative with similar chemical properties.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains both fluorine and trifluoromethyl groups, offering unique reactivity.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A bipyridine derivative with two trifluoromethyl groups, used in coordination chemistry.
Uniqueness
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications.
属性
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTMXWVFXWESQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


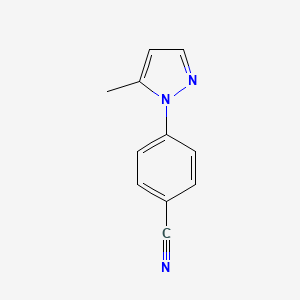
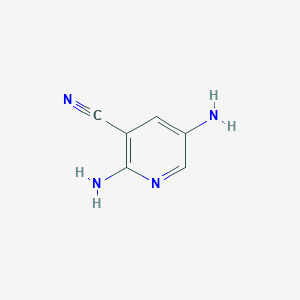
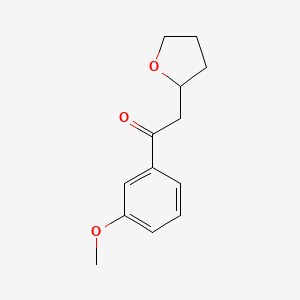
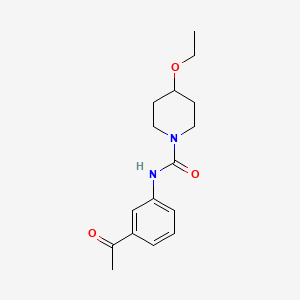
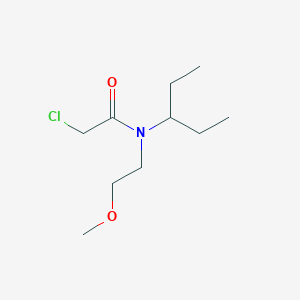

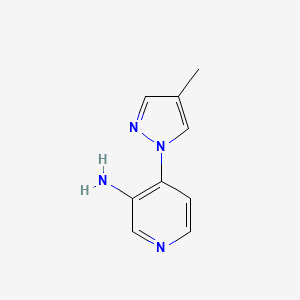
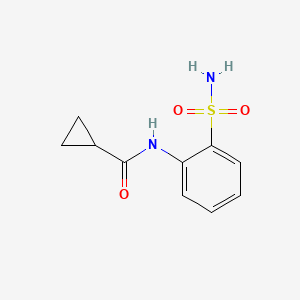
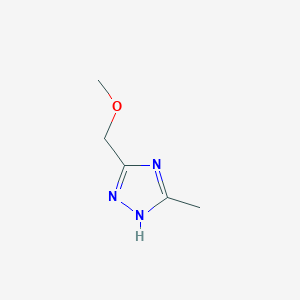
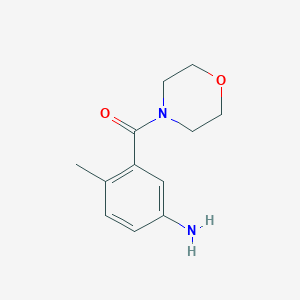
![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)
